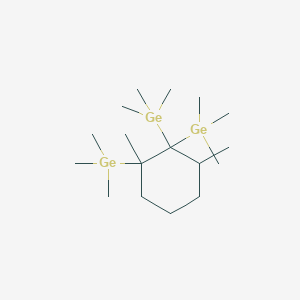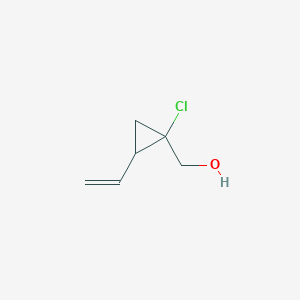
(1-Chloro-2-ethenylcyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2-ethenylcyclopropyl)methanol: is an organic compound that features a cyclopropane ring substituted with a chlorine atom, an ethenyl group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, followed by chlorination and hydroxymethylation. One common method is the reaction of ethenylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-Chloro-2-ethenylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (1-Chloro-2-ethenylcyclopropyl)aldehyde or (1-Chloro-2-ethenylcyclopropyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Chloro-2-ethenylcyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Chloro-2-ethenylcyclopropyl)methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine atom and the ethenyl group, which can participate in various nucleophilic and electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
- (1-Chloro-2-methylcyclopropyl)methanol
- (1-Bromo-2-ethenylcyclopropyl)methanol
- (1-Chloro-2-ethenylcyclopropyl)ethanol
Uniqueness: (1-Chloro-2-ethenylcyclopropyl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of the ethenyl group and the hydroxymethyl group in a cyclopropane ring structure makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93955-45-4 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
(1-chloro-2-ethenylcyclopropyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-2-5-3-6(5,7)4-8/h2,5,8H,1,3-4H2 |
InChI-Schlüssel |
GRNWQYVSDXWAKF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC1(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


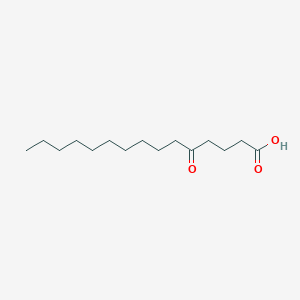
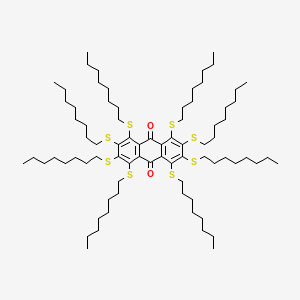
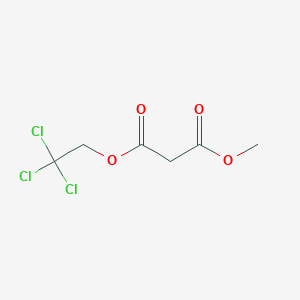

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
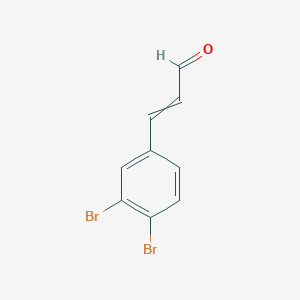
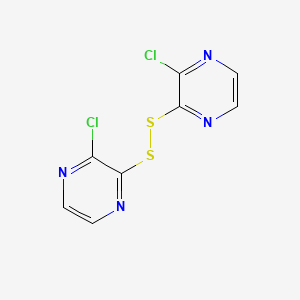
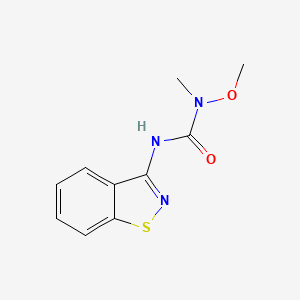
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
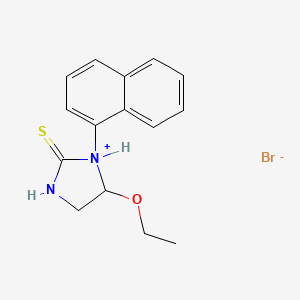
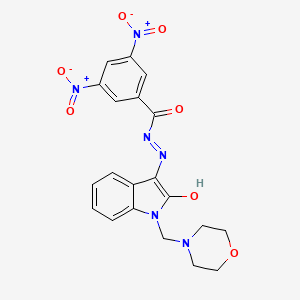
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
